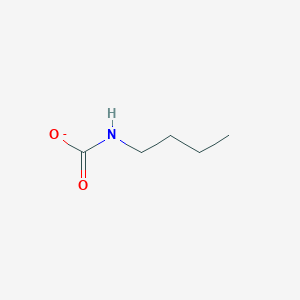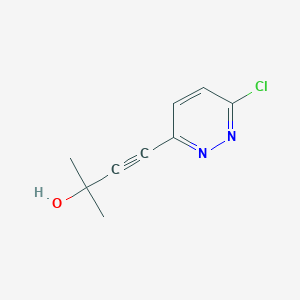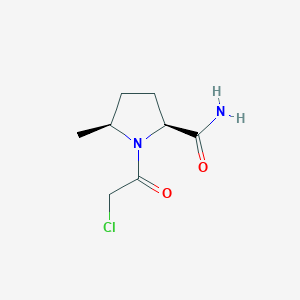![molecular formula C12H9N3OS B8559407 5-amino-7-phenylthieno[2,3-d]pyridazin-4-one](/img/structure/B8559407.png)
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one
概要
説明
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one is a heterocyclic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno ring fused to a pyridazine ring, with an amino group at the 5-position and a phenyl group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-7-phenylthieno[2,3-d]pyridazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridazine derivatives under specific conditions. For instance, the reaction of 2-aminothiophene with hydrazine derivatives can lead to the formation of the desired pyridazinone structure. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .
化学反応の分析
Types of Reactions
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the amino group .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer properties, warranting further investigation.
作用機序
The mechanism of action of 5-amino-7-phenylthieno[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation .
類似化合物との比較
Similar Compounds
5-phenylthieno[2,3-d]pyrimidin-4-ylamine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
4-chloro-5-phenylthieno[2,3-d]pyrimidine: Contains a chloro group at the 4-position instead of an amino group.
Uniqueness
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H9N3OS |
|---|---|
分子量 |
243.29 g/mol |
IUPAC名 |
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C12H9N3OS/c13-15-12(16)9-6-7-17-11(9)10(14-15)8-4-2-1-3-5-8/h1-7H,13H2 |
InChIキー |
BDUZDELFQZITKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC=C3)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Nitro-4-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B8559386.png)



